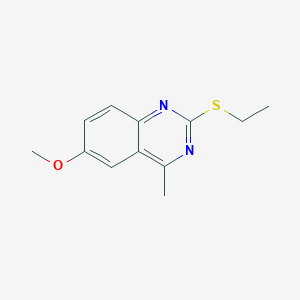

2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline

Description

Significance of Heterocyclic Scaffolds in Chemical Biology and Organic Synthesis

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in the life sciences. wisdomlib.orgscispace.com More than 85% of all biologically active chemical entities contain a heterocycle, a statistic that underscores their central role in modern drug design. scispace.com These scaffolds are integral to the structure of numerous natural products, vitamins, and alkaloids, as well as a vast array of synthetic pharmaceuticals. nih.govnih.gov The inclusion of heteroatoms like nitrogen, oxygen, or sulfur imparts unique physicochemical properties to the molecule, such as altered solubility, lipophilicity, polarity, and hydrogen bonding capacity. scispace.com These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) characteristics of drug candidates. scispace.com

Nitrogen-containing heterocycles are particularly prominent in medicinal chemistry, forming the core of a majority of pharmaceuticals. wisdomlib.orgmdpi.com The presence of nitrogen atoms in a heterocyclic ring system introduces specific electronic features and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. mdpi.com Many nitrogen heterocycles mimic the structure of endogenous metabolites and natural products, allowing them to interact with biological systems. wisdomlib.org This structural diversity and functional versatility make them privileged scaffolds in the development of treatments for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govmdpi.comnih.gov

Within the vast family of nitrogen-containing heterocycles, the quinazoline (B50416) nucleus stands out as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug discovery. wisdomlib.orgnih.gov The quinazoline structure, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is found in numerous natural alkaloids and has been incorporated into a wide array of synthetic compounds with diverse pharmacological activities. nih.govmdpi.comnih.gov

The therapeutic potential of quinazoline derivatives is remarkably broad, with documented activities including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects. mdpi.comnih.govnih.govrsc.org This versatility has led to the development of several clinically approved drugs based on the quinazoline core, particularly in the field of oncology. nih.govnih.gov The ability to readily modify the quinazoline ring at various positions allows chemists to fine-tune its biological activity and target specificity, making it a focal point of intensive research. scispace.comnih.govrsc.org

Contextualization of the 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline Derivative within the Quinazoline Family

The specific compound, 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, represents a carefully substituted derivative designed to leverage the inherent biological potential of the quinazoline scaffold. Each substituent—the ethylsulfanyl group at position 2, the methoxy (B1213986) group at position 6, and the methyl group at position 4—is chosen for its potential to modulate the molecule's properties and biological interactions.

The introduction of a sulfur-containing substituent, specifically an alkylthio or arylthio group, at the C-2 position of the quinazoline ring is a common strategy in medicinal chemistry. researchgate.net Research has shown that 2-substituted thioquinazoline derivatives exhibit a range of biological activities, including potential anticancer and antiviral properties. nih.govresearchgate.netnih.gov The thioether linkage, such as the ethylsulfanyl group, can influence the molecule's lipophilicity and its ability to interact with target proteins. For instance, studies on related 2-thioquinazoline hybrids have demonstrated potent inhibition of enzymes like carbonic anhydrase, which is implicated in several pathologies. researchgate.netnih.gov The synthesis of such compounds often involves the alkylation of a 2-thioquinazoline precursor, allowing for the introduction of various alkyl groups to explore structure-activity relationships (SAR). researchgate.net The ethylsulfanyl moiety, therefore, serves as a key functional group intended to confer specific biological activities and target interactions.

Substitutions on the benzene portion of the quinazoline nucleus are critical for tuning the electronic properties and biological activity of the molecule.

The methoxy group (-OCH₃) at the C-6 position is a frequently encountered feature in potent quinazoline-based inhibitors, particularly those targeting protein kinases. mdpi.comnih.gov This electron-donating group can influence the electron density of the ring system and participate in hydrogen bonding with amino acid residues in the active site of target enzymes. mdpi.com For example, the presence of a methoxy group at the C-6 position of 4-anilino-quinazoline derivatives has been shown to be favorable for inhibitory activity toward the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

The methyl group (-CH₃) at the C-4 position also plays a significant role in defining the pharmacological profile of quinazoline derivatives. The C-4 position is a key site for interaction with biological targets, and substituents here can sterically and electronically influence binding affinity. nih.gov Research on 4-methyl quinazoline derivatives has led to the discovery of potent dual inhibitors of enzymes such as phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), both of which are important targets in oncology. nih.govacs.org

The combination of these three substituents on the quinazoline scaffold suggests a rational design approach aimed at creating a molecule with a specific and potentially potent biological activity profile.

Research Objectives and Scope for 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline Studies

Given the established significance of the quinazoline scaffold and the functional roles of its substituents, the primary research objective for studying 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline is to elucidate its unique biological and pharmacological properties. The scope of such research would logically encompass several key areas:

Chemical Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its analogs. Full characterization using modern spectroscopic and analytical techniques is essential to confirm its structure and purity.

Biological Screening: Evaluating the compound's activity across a wide range of biological assays. Based on the activities of related compounds, initial screening would likely focus on:

Anticancer Activity: Assessing cytotoxicity against a panel of human cancer cell lines and investigating its mechanism of action, such as inhibition of specific kinases (e.g., EGFR, PI3K) or other cellular targets. nih.govnih.govacs.org

Antimicrobial Activity: Testing for efficacy against various strains of bacteria and fungi, as many quinazoline derivatives exhibit potent antimicrobial effects. nih.govnih.gov

Enzyme Inhibition: Investigating its potential as an inhibitor of specific enzymes implicated in disease, such as carbonic anhydrases or histone deacetylases. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogs by systematically modifying each of the three substituent groups (ethylsulfanyl, methoxy, and methyl) to understand how these structural changes impact biological activity. This provides crucial information for optimizing the lead compound.

Computational and Docking Studies: Employing molecular modeling techniques to predict and rationalize the binding of the compound to potential biological targets, helping to explain the observed biological activity and guide further design efforts. mdpi.com

The ultimate goal of these studies would be to determine if 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline possesses a unique and therapeutically valuable profile that warrants further preclinical development.

Research Findings on Related Quinazoline Derivatives

While direct experimental data on 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline is not extensively available in public literature, its potential activities can be inferred from studies on structurally similar compounds. The following table summarizes findings for quinazoline derivatives featuring one or more of the same key substituents.

| Compound Class | Key Substituents | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-Thioquinazoline Hybrids | 2-Thioalkyl | Potent inhibition of Carbonic Anhydrase (CA) isoforms II, IX, and XII; cytotoxic activity against cancer cell lines. | researchgate.netnih.gov |

| Thioquinazoline-N-aryl-acetamides | 2-Thio | Inhibitory activity against SARS-CoV-2, showing virucidal effects and inhibition at replication and adsorption stages. | nih.gov |

| 4-Anilino-quinazoline Derivatives | 6-Methoxy | Potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. | mdpi.com |

| Quinazolinone Derivatives | 6-Methoxy | Good antimicrobial activity, particularly when combined with other groups like chloro substituents. | nih.gov |

| 4-Methyl Quinazoline Derivatives | 4-Methyl | Dual inhibition of Phosphoinositide 3-Kinases (PI3K) and Histone Deacetylases (HDAC) with nanomolar potencies; significant in vivo anticancer efficacy. | nih.govacs.org |

| 2,4,6-Trisubstituted Quinazolines | 6-Iodo, 4-Decylamine | Antimicrobial activities against Gram-positive and Gram-negative bacteria. SAR studies indicated the group at C-4 is beneficial while iodo at C-6 is detrimental. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-6-methoxy-4-methylquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-4-16-12-13-8(2)10-7-9(15-3)5-6-11(10)14-12/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZFLCIOQPWUFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=C2C=C(C=CC2=N1)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 2 Ethylsulfanyl 6 Methoxy 4 Methyl Quinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a detailed map of the molecular framework of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline can be constructed.

Proton (¹H) NMR Spectral Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline is expected to exhibit distinct signals corresponding to the aromatic protons on the quinazoline (B50416) ring and the aliphatic protons of the ethylsulfanyl, methoxy (B1213986), and methyl groups.

The aromatic region will likely display signals for the three protons on the benzene (B151609) ring portion of the quinazoline core. The proton at position 5 (H-5) is anticipated to appear as a doublet, coupled to the proton at position 7. The proton at position 7 (H-7) would likely be a doublet of doublets, showing coupling to both H-5 and H-8. The proton at position 8 (H-8) would appear as a doublet, coupled to H-7. The methoxy group at position 6 will influence the chemical shifts of these aromatic protons, generally causing an upfield shift due to its electron-donating nature.

The aliphatic region will contain signals for the ethylsulfanyl group, the methyl group at position 4, and the methoxy group. The ethylsulfanyl group will present as a quartet for the methylene (B1212753) protons (-S-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The methyl group at C-4 is expected to be a singlet, and the methoxy protons (-OCH₃) will also appear as a singlet.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.20 - 7.40 | d | 8.0 - 9.0 |

| H-7 | 7.00 - 7.20 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| H-8 | 7.50 - 7.70 | d | 2.0 - 3.0 |

| -S-CH₂- | 3.10 - 3.30 | q | 7.0 - 8.0 |

| -S-CH₂-CH₃ | 1.30 - 1.50 | t | 7.0 - 8.0 |

| 4-CH₃ | 2.50 - 2.70 | s | - |

| 6-OCH₃ | 3.80 - 4.00 | s | - |

Carbon-13 (¹³C) NMR Spectral Analysis and Quaternary Carbon Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline will produce a distinct signal. The chemical shifts are influenced by the local electronic environment.

The spectrum will show signals for the aromatic carbons of the quinazoline ring, with the carbon atoms attached to the nitrogen and the methoxy group appearing at characteristic downfield shifts. The quaternary carbons, those without any attached protons (C-2, C-4, C-6, C-4a, and C-8a), can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic carbons of the ethylsulfanyl, methyl, and methoxy groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-4 | 155 - 160 |

| C-5 | 125 - 130 |

| C-6 | 150 - 155 |

| C-7 | 100 - 105 |

| C-8 | 120 - 125 |

| C-4a | 145 - 150 |

| C-8a | 140 - 145 |

| -S-CH₂- | 25 - 30 |

| -S-CH₂-CH₃ | 10 - 15 |

| 4-CH₃ | 20 - 25 |

| 6-OCH₃ | 55 - 60 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations between H-5 and H-7, and between H-7 and H-8 would be expected. Similarly, a cross-peak between the methylene and methyl protons of the ethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons (C-5, C-7, C-8, the ethyl carbons, the 4-methyl, and the 6-methoxy carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons. For example, the protons of the 4-methyl group would show a correlation to C-4 and C-4a. The methoxy protons would show a correlation to C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern, for instance, by observing a through-space interaction between the 4-methyl protons and the H-5 proton.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline. This allows for the unambiguous determination of its molecular formula, C₁₂H₁₄N₂OS. The high accuracy of the mass measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 235.0905 |

The fragmentation pattern in the mass spectrum provides valuable structural information. For 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, key fragmentation pathways would likely involve the cleavage of the ethylsulfanyl group. Common fragmentations would include the loss of an ethyl radical (•CH₂CH₃) or an ethene molecule (CH₂=CH₂) via a McLafferty-type rearrangement if applicable, and cleavage of the C-S bond.

Predicted Major Fragments:

| m/z | Proposed Fragment |

| 234 | [M]⁺• |

| 205 | [M - C₂H₅]⁺ |

| 191 | [M - CH₃S]⁺ |

| 177 | [M - C₂H₅S]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline would show characteristic absorption bands for the various bonds present.

Key expected vibrational frequencies include C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching from the quinazoline ring, and C-O stretching from the methoxy group.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1600 - 1650 | C=N stretch | Quinazoline ring |

| 1450 - 1600 | C=C stretch | Aromatic ring |

| 1200 - 1300 | C-O stretch | Aryl ether (methoxy) |

| 1000 - 1100 | C-O stretch | Aryl ether (methoxy) |

| 650 - 750 | C-S stretch | Thioether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

For quinazoline compounds, the spectrum is typically characterized by multiple absorption bands in the UV region, arising from π → π* and n → π* transitions. The quinazoline core, a bicyclic aromatic system, possesses a conjugated π-electron system that is primarily responsible for these absorptions. The precise wavelengths (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the ring system.

In the case of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, the methoxy (-OCH3), methyl (-CH3), and ethylsulfanyl (-SCH2CH3) groups would be expected to influence the electronic transitions. The methoxy and ethylsulfanyl groups, both containing lone pairs of electrons, can act as auxochromes, potentially causing a bathochromic shift (shift to longer wavelengths) of the π → π* absorption bands due to the extension of the conjugated system through resonance. The electron-donating nature of these groups can increase the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap for electronic excitation.

A comprehensive analysis would require dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and recording its absorbance across the UV-Vis range (typically 200-800 nm). The resulting spectrum would likely exhibit characteristic bands for the substituted quinazoline system, and a detailed interpretation would provide insights into the electronic structure and extent of conjugation within the molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystallographic study for 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline has not been reported in the available literature, the methodology remains the gold standard for elucidating molecular geometry and intermolecular interactions in the solid state.

The process involves growing a high-quality single crystal of the compound and exposing it to a beam of X-rays. The diffraction pattern produced is then used to calculate the electron density map of the crystal, from which the atomic positions can be determined with high precision. This information allows for the detailed characterization of bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules within the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Below is a hypothetical table of selected bond lengths and angles based on expected values for similar structures.

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-S1 | ~1.75 |

| S1-C9 | ~1.82 |

| C6-O1 | ~1.36 |

| O1-C12 | ~1.43 |

| N1-C2 | ~1.32 |

| N3-C4 | ~1.33 |

| C4-C10 | ~1.50 |

| Bond Angles (°) | |

| C2-S1-C9 | ~103 |

| C6-O1-C12 | ~118 |

| N1-C2-N3 | ~126 |

| S1-C2-N1 | ~115 |

| C4-N3-C2 | ~117 |

| Torsion Angles (°) | |

| C2-S1-C9-C10 | Variable |

| C5-C6-O1-C12 | Variable |

Note: These are estimated values and would require experimental determination.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in the Crystal Lattice

The way molecules pack in a crystal is governed by intermolecular forces. For 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by weaker interactions. These could include C-H···N or C-H···O weak hydrogen bonds, where a hydrogen atom attached to a carbon interacts with a nitrogen or oxygen atom of a neighboring molecule.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify the specific atoms involved in intermolecular contacts and their relative strengths.

The analysis generates a two-dimensional "fingerprint plot" that summarizes the intermolecular contacts. For 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, this plot would likely show significant contributions from H···H contacts, reflecting the abundance of hydrogen atoms on the periphery of the molecule. Other important contacts would likely include C···H/H···C, N···H/H···N, and O···H/H···O interactions. The presence of the sulfur atom would also give rise to S···H/H···S and potentially S···C/C···S contacts.

A hypothetical breakdown of the contributions of different intermolecular contacts to the Hirshfeld surface is presented in the table below.

| Contact Type | Contribution (%) |

| H···H | ~45-55% |

| C···H/H···C | ~20-30% |

| N···H/H···N | ~5-10% |

| O···H/H···O | ~5-10% |

| S···H/H···S | ~3-8% |

| Other | ~1-5% |

Note: These are estimated percentages and would need to be calculated from experimental crystal structure data.

This quantitative analysis provides valuable insights into the nature and hierarchy of the intermolecular forces that stabilize the crystal structure.

Computational and Theoretical Investigations of 2 Ethylsulfanyl 6 Methoxy 4 Methyl Quinazoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, rooted in quantum mechanics, provide insights into the geometry, orbital energies, and charge distribution of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties. For 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. researchgate.net

The optimization process involves finding the minimum energy conformation of the molecule. This provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related quinoline derivatives, DFT calculations have been used to determine these geometric parameters with high accuracy. nih.gov The optimized structure is crucial for further computational analysis, including the prediction of spectroscopic and electronic properties.

Table 1: Predicted Geometrical Parameters for 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Å) | 1.75 - 1.85 |

| C-N Bond Length (Å) in Quinazoline (B50416) Ring | 1.30 - 1.40 |

| C-O Bond Length (Å) | 1.35 - 1.45 |

| C-C-N Bond Angle (°) in Quinazoline Ring | 118 - 122 |

Note: The values in this table are illustrative and represent typical ranges for similar compounds based on DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For quinazoline derivatives, FMO analysis can reveal the regions of the molecule most likely to be involved in chemical reactions. researchgate.net The distribution of the HOMO and LUMO across the molecular structure indicates the probable sites for electrophilic and nucleophilic attack, respectively. In the case of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the quinazoline ring and the sulfur atom, while the LUMO may be distributed over the aromatic system.

Table 2: Predicted Frontier Molecular Orbital Energies for 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline (Illustrative)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.0 to -5.0 |

| LUMO Energy | -1.5 to -0.5 |

Note: These values are illustrative and based on typical FMO energies for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.comdeeporigin.comchemrxiv.orgchemrxiv.org The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas denote neutral potential.

For 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, the MEP map would likely show negative potential around the nitrogen atoms of the quinazoline ring and the oxygen atom of the methoxy (B1213986) group, highlighting these as potential sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the methyl and ethyl groups would likely exhibit a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the strength of chemical bonds.

In the context of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, NBO analysis can elucidate the delocalization of electron density and the nature of the interactions between the quinazoline core and its substituents. researchgate.net For example, it can quantify the stabilization energy associated with the interaction between the lone pair electrons on the nitrogen and sulfur atoms and the antibonding orbitals of adjacent bonds. This information is crucial for understanding the molecule's stability and electronic properties.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility and dynamic behavior of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline. By simulating the molecule's motion, it is possible to explore its conformational landscape and identify the most stable conformations.

For quinazoline derivatives, MD simulations have been used to study their interactions with biological targets, such as proteins. nih.govsemanticscholar.orgnih.gov These simulations can reveal how the molecule binds to a receptor and the key interactions that stabilize the complex. This information is invaluable in drug design and development.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can also be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These in silico predictions can be compared with experimental data to confirm the molecule's structure and provide a more detailed understanding of its properties. semanticscholar.orgniscpr.res.in

For 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, DFT calculations can be used to predict the chemical shifts in its ¹H and ¹³C NMR spectra, the vibrational frequencies in its IR spectrum, and the electronic transitions in its UV-Vis spectrum. nih.gov These theoretical predictions can aid in the interpretation of experimental spectra and provide a more complete characterization of the molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline |

| Quinoline |

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Properties

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of molecules based on their chemical structure. This methodology is particularly valuable in the early stages of drug discovery and materials science for screening and prioritizing compounds with desirable characteristics, thereby reducing the time and cost associated with experimental testing. In the context of quinazoline derivatives, QSPR models can provide insights into a variety of theoretical properties that influence their behavior and suitability for various applications.

The fundamental principle of QSPR is to establish a mathematical relationship between the molecular structure and a specific property. nih.govresearchgate.net This is achieved by calculating a set of molecular descriptors that numerically represent different aspects of the molecule's structure. These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and total energy. acs.orgnih.gov

Physicochemical descriptors: These include properties like logP (a measure of lipophilicity), molar refractivity, and polar surface area.

Once the descriptors are calculated for a set of compounds with known experimental property values, statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), and machine learning algorithms are employed to build the QSPR model. nih.gov The robustness and predictive power of the resulting model are then validated using internal and external validation techniques. nih.gov

For quinazoline derivatives, QSPR studies can be instrumental in predicting a range of theoretical properties. For instance, properties related to a compound's pharmacokinetic profile, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, can be estimated. nih.govfrontiersin.org These predictions help in assessing the drug-likeness of a compound early in the development process.

Illustrative QSPR-Predicted Theoretical Properties for a Series of Quinazoline Analogs

The following table provides a hypothetical example of QSPR-predicted theoretical properties for a series of quinazoline derivatives, including the target compound 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline. This data is for illustrative purposes to demonstrate the type of information a QSPR model can provide and is not based on experimentally verified values.

| Compound | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted Polar Surface Area (Ų) | Predicted Molar Refractivity |

|---|---|---|---|---|

| 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline | 3.85 | -4.20 | 55.12 | 78.54 |

| Analog 1 | 3.50 | -3.95 | 60.25 | 75.32 |

| Analog 2 | 4.10 | -4.55 | 50.88 | 81.98 |

| Analog 3 | 3.92 | -4.30 | 58.45 | 79.11 |

| Analog 4 | 4.25 | -4.70 | 48.90 | 83.67 |

Detailed Research Findings

Researchers have successfully developed 2D-QSAR and 3D-QSAR models for various series of quinazoline analogs to predict their biological activities, such as their inhibitory effects on the epidermal growth factor receptor (EGFR). acs.orgnih.govfrontiersin.org These studies highlight the importance of particular molecular descriptors in determining the activity of these compounds. For example, steric and electrostatic fields are often found to be significantly correlated with the biological activity of quinazoline derivatives. scispace.com

The methodologies employed in these QSAR studies are directly transferable to QSPR modeling for theoretical properties. The process would involve:

Dataset Compilation: A dataset of quinazoline derivatives with experimentally determined values for the property of interest would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.

Model Development: Statistical techniques would be used to select the most relevant descriptors and build a predictive model.

Model Validation: The model's predictive ability would be rigorously tested to ensure its reliability.

The insights gained from such QSPR models can guide the design of new quinazoline derivatives with optimized theoretical properties, leading to improved performance in their intended applications.

In Vitro Biological Interaction Studies and Structure Activity Relationship Sar of 2 Ethylsulfanyl 6 Methoxy 4 Methyl Quinazoline Analogs

Rationale for Biological Target Selection in Quinazoline (B50416) Research

The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of biological activities. nih.govresearchgate.net Derivatives of quinazoline have been investigated for various therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govrphsonline.comresearchgate.net The versatility of the quinazoline core allows for structural modifications at various positions, influencing its interaction with a diverse range of biological targets. nih.gov

Quinazoline derivatives have been shown to interact with a multitude of molecular targets, contributing to their broad pharmacological profile. These targets include:

Enzymes: A significant number of quinazoline-based compounds exert their effects through enzyme inhibition. Key enzyme targets include:

Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts DNA replication and cell proliferation, making it an important target for anticancer therapies. nih.gov Certain quinazoline derivatives have demonstrated potent DHFR inhibitory activity. nih.gov

Thymidylate Synthase: Another key enzyme in nucleotide biosynthesis, its inhibition by quinazoline analogs contributes to their anticancer effects. kemdikbud.go.id

Topoisomerases: These enzymes are involved in managing the topological state of DNA. Quinazoline derivatives have been found to inhibit topoisomerase activity, leading to DNA damage and apoptosis in cancer cells. nih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair. Inhibition of PARP by certain quinazolines can enhance the efficacy of DNA-damaging cancer therapies. nih.govnih.gov

Cyclooxygenase (COX): Specifically, COX-2 is an enzyme involved in inflammation and cell proliferation. Some quinazoline derivatives have been designed as selective COX-2 inhibitors for their potential as anticancer agents. kemdikbud.go.id

Phosphodiesterases (PDEs): Quinazolinone and quinazolinethione derivatives have been evaluated as inhibitors of phosphodiesterase 7 (PDE7), an enzyme involved in cellular signaling. nih.gov

α-Glucosidase, Acetylcholinesterase, and Butyrylcholinesterase: Novel quinazolinone derivatives have shown inhibitory activity against these metabolic enzymes. nih.govresearchgate.net

Carbonic Anhydrase: Certain quinazolinone derivatives have demonstrated inhibitory effects against human carbonic anhydrase I and II. nih.gov

Receptors: Quinazolines can also act as antagonists or agonists at various receptors:

Adenosine (B11128) Receptors (ARs): 4-methylquinazoline (B149083) derivatives have been identified as antagonists of adenosine receptors, with some showing selectivity for the A2B subtype. nih.gov

G Protein-Coupled Receptors (GPCRs): The SAR of quinazoline analogs has been investigated in GPCR signaling pathways. nih.gov

Kinases: Protein kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases like cancer. Quinazoline derivatives have been extensively developed as kinase inhibitors:

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: This is a well-established target for anticancer drugs. Numerous quinazoline-based EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, have been developed and approved for clinical use. mdpi.commdpi.comarabjchem.orgmdpi.com Structure-activity relationship studies have focused on optimizing substitutions on the quinazoline core to enhance EGFR inhibitory activity. mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinase: VEGFR plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth. Quinazoline derivatives have been designed as VEGFR inhibitors. mdpi.comresearchgate.net

Other Kinases: The quinazoline scaffold has been utilized to develop inhibitors for other kinases, including cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3). mdpi.commdpi.com

In Vitro Assay Methodologies for Target Interaction Profiling

A variety of in vitro assays are employed to characterize the interaction of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline analogs with their biological targets and to elucidate their mechanisms of action.

Enzyme inhibition assays are fundamental for determining the potency of compounds against specific enzymatic targets.

DHFR Inhibition Assays: The inhibitory activity of quinazoline derivatives against DHFR is often evaluated using a spectrophotometric method that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+. researchgate.net

Kinase Inhibition Assays: The inhibitory activity of quinazoline analogs against various kinases, such as EGFR and VEGFR, is typically determined using methods like ELISA-based assays or radiometric assays that measure the phosphorylation of a substrate. mdpi.comresearchgate.net For instance, the IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined to quantify potency. mdpi.com

Table 1: Examples of Quinazoline Derivatives and their Enzyme Inhibitory Activities

| Compound Class | Target Enzyme | Assay Method | Key Findings |

|---|---|---|---|

| 2,3,6-substituted quinazolin-4(3H)-ones | Bovine Liver DHFR | Spectrophotometric | A 2-mercaptoquinazolin-4(3H)-one derivative was identified as a potent inhibitor. researchgate.net |

| Quinazolinone-pyrazole hybrids | α-glucosidase | In vitro screening | All tested hybrids showed more inhibitory activity than the standard, acarbose. researchgate.net |

| Quinazolinone derivatives | Metabolic Enzymes (e.g., α-glycosidase, Acetylcholinesterase) | In vitro evaluation | Exhibited high inhibitory activities compared to standard inhibitors. nih.gov |

Receptor binding assays are used to determine the affinity of a ligand for its receptor.

Radioligand Binding Assays: These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of a test compound to displace the radioligand is measured, and from this, the binding affinity (Ki) of the test compound can be calculated. This method has been used to evaluate the affinity of quinazoline derivatives for adenosine receptors. nih.gov

Fluorescence Polarization (FP) Assays: As a non-radioactive alternative, FP assays are increasingly used to study ligand-receptor interactions. These assays measure the change in the polarization of fluorescent light when a fluorescently labeled ligand binds to a receptor. FP assays have been successfully employed to determine the binding affinities of quinazoline derivatives for the hA2A adenosine receptor. nih.gov

Table 2: Receptor Binding Affinities of Quinazoline Derivatives

| Compound Series | Receptor Target | Assay Type | Key Findings |

|---|---|---|---|

| 4-Methylquinazoline derivatives | Adenosine Receptors (ARs) | Radioligand Binding | Identified compounds with affinity for all AR subtypes, with some selectivity for A2BAR. nih.gov |

Cell-based assays provide valuable information about the effects of a compound on cellular processes and help to elucidate its mechanism of action.

Cell Viability and Cytotoxicity Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to assess the effect of compounds on cell proliferation and viability. nih.govnih.gov These assays are crucial for determining the antiproliferative activity of anticancer agents.

Cell Cycle Analysis: Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This analysis can reveal if a compound induces cell cycle arrest at a specific phase, a common mechanism for many anticancer drugs. researchgate.netmdpi.com

Apoptosis Assays: Various methods are used to detect apoptosis (programmed cell death), including Annexin V/propidium iodide staining followed by flow cytometry, and Western blot analysis for apoptosis-related proteins like caspases and PARP. researchgate.netmdpi.com

Western Blot Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in various signaling pathways, providing insights into the molecular mechanism of action of a compound. mdpi.com For example, it can be used to assess the inhibition of EGFR phosphorylation in response to treatment with a quinazoline-based inhibitor. mdpi.com

The antimicrobial potential of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline analogs is evaluated against a panel of pathogenic microorganisms.

Broth Microdilution Method: This is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. eco-vector.com

Agar (B569324) Well Diffusion Method: In this method, wells are made in an agar plate inoculated with a specific microorganism. The test compound is added to the wells, and the plate is incubated. The diameter of the zone of inhibition around the well indicates the antimicrobial activity of the compound. frontiersin.org

Screening against Various Strains: Quinazoline derivatives are typically screened against a range of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to determine their spectrum of activity. nih.govresearchgate.net

Table 3: Antimicrobial Activity of Quinazoline Derivatives

| Compound Series | Test Organisms | Method | Key Findings |

|---|---|---|---|

| New quinazolin-4(3H)-one derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Serial dilution | A compound with a naphthyl radical showed bacteriostatic effects against both strains. eco-vector.com |

| Pyrazolo quinazoline heterocycles | S. aureus, E. coli, B. subtilis, P. aeruginosa, C. albicans | In vitro screening | Demonstrated moderate to good antibacterial and antifungal activity. researchgate.net |

Antimicrobial Activity Studies in Model Organisms (e.g., Bacterial, Fungal Strains)

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial potential of quinazoline derivatives has been extensively evaluated through Minimum Inhibitory Concentration (MIC) assays. These studies are crucial for determining the lowest concentration of a compound that visibly inhibits the growth of a microorganism. While specific MIC data for 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline is not extensively available in public literature, studies on analogous structures provide significant insights into the potential antimicrobial profile of this class of compounds.

For instance, various quinazolinone derivatives have been screened against a panel of pathogenic bacteria and fungi. Studies on 2,3-disubstituted quinazolinones and 2-methylsulfanyl-3H-quinazolin-4-ones have demonstrated a range of activities, with MIC values often depending on the specific microbial strain and the substitution patterns on the quinazoline core.

A study on 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one showed significant activity against a range of bacteria including Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia, with MIC values reported to be between 6–12 mg/mL. Similarly, other quinazolinone analogs have shown moderate to good antibacterial activity, with some compounds exhibiting MIC values as low as 1.95 to 15.63 µg/mL against various Gram-positive and Gram-negative bacteria.

These findings suggest that the quinazoline scaffold is a promising framework for the development of new antimicrobial agents. The biological activity is highly dependent on the nature and position of substituents on the heterocyclic ring system.

Table 1: Representative MIC Values for Structurally Related Quinazoline Analogs

| Compound Class | Test Organism | MIC Range |

|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-ones | Staphylococcus aureus | 15.63 µg/mL |

| 2,3-Dihydroquinazolin-4(1H)-ones | Enterococcus faecalis | 15.63 µg/mL |

| 2,3-Dihydroquinazolin-4(1H)-ones | Klebsiella pneumoniae | 31.25 µg/mL |

| 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one | Various Bacteria | 6-12 mg/mL |

| Substituted Quinazolinones | Various Bacteria | 1.95 - 7.81 µg/mL |

Note: Data is compiled from studies on analogous quinazoline derivatives and does not represent the specific target compound.

Structure-Activity Relationship (SAR) Studies of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline and its derivatives, SAR analysis focuses on dissecting the role of each substituent and the core scaffold in conferring its biological effects.

Influence of Substituents at Position 2 (Ethylsulfanyl vs. Other Thioethers/Alkyls)

The substituent at the C-2 position of the quinazoline ring is a key determinant of biological activity. The presence of a thioether group, such as ethylsulfanyl, is a common feature in many biologically active quinazolines. The sulfur atom and the attached alkyl group can significantly influence the compound's lipophilicity, steric profile, and ability to interact with biological targets.

Impact of Methoxy (B1213986) Substitution at Position 6

Substitutions on the benzene (B151609) ring portion of the quinazoline scaffold, particularly at position 6, have a profound impact on the molecule's pharmacological profile. A methoxy (-OCH3) group at the C-6 position is a common feature in many potent kinase inhibitors and other therapeutic agents. mdpi.com

The 6-methoxy group is an electron-donating group, which can influence the electron density of the entire ring system. This alteration in electronics can affect the pKa of the quinazoline nitrogen atoms, thereby influencing ionization at physiological pH and the ability to form hydrogen bonds with target proteins. For example, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 6- and 7-methoxy groups are known to be important for high-potency inhibition. mdpi.com Furthermore, the methoxy group can participate in hydrogen bonding as an acceptor and its hydrophobic methyl group can engage in favorable interactions within the binding site. The introduction of electron-donating groups at positions 6 and 7 of the quinazoline core has been shown to increase the activity of these compounds. mdpi.com

Role of Methyl Group at Position 4

The C-4 position of the quinazoline ring is another critical point for structural modification and interaction with biological targets. In many active quinazolines, this position is substituted with an amino group that often connects to a larger aryl moiety, crucial for anchoring the molecule in the ATP-binding pocket of kinases.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling is a powerful computational technique used in ligand-based drug design (LBDD) to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.com For quinazoline derivatives, this approach has been instrumental in designing novel inhibitors for various targets, including kinases and acetylcholinesterase. nih.govnih.gov

A typical pharmacophore model for a quinazoline-based inhibitor might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial geometry. nih.gov The quinazoline scaffold itself often serves as a central hydrophobic and aromatic feature. The nitrogen atoms can act as hydrogen bond acceptors, while substituents at positions 2, 4, and 6 provide additional pharmacophoric points. For 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, a pharmacophore model would likely define the ethylsulfanyl group as a hydrophobic feature, the 6-methoxy group as a potential hydrogen bond acceptor, and the quinazoline core as an aromatic/hydrophobic element.

By developing and validating such models using a set of known active and inactive compounds, researchers can virtually screen large chemical databases to identify new molecules that fit the pharmacophore and are likely to be active. nih.govresearchgate.net This ligand-based strategy is particularly valuable when the three-dimensional structure of the biological target is unknown. mdpi.com

Molecular Docking and Molecular Dynamics Studies for Ligand-Target Interactions

To gain a deeper understanding of how 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline and its analogs interact with their biological targets at an atomic level, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. abap.co.inresearchgate.netbohrium.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.govresearchgate.net For quinazoline derivatives, docking studies have been widely used to explore their interactions with the ATP-binding site of various protein kinases, such as EGFR. nih.govfrontiersin.org These studies often reveal that the quinazoline ring system forms key π-π stacking or hydrophobic interactions with aromatic residues in the active site. The substituents, such as the ethylsulfanyl group at C-2 and the methyl group at C-4, are predicted to occupy specific hydrophobic pockets, while the 6-methoxy group might form hydrogen bonds or other favorable contacts. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. abap.co.inresearchgate.net MD simulations provide a more realistic representation of the binding event by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. nih.gov These simulations can be used to assess the stability of the docked pose, identify key stable interactions (like persistent hydrogen bonds), and calculate the binding free energy of the complex. abap.co.innih.gov For quinazoline inhibitors, MD simulations have helped to confirm the stability of their binding modes and to elucidate the roles of specific residues in the target protein that are crucial for high-affinity binding. abap.co.infrontiersin.org

Prediction of Binding Modes and Interaction Sites

The binding mode of quinazoline derivatives as EGFR inhibitors is well-characterized. These molecules typically function as ATP-competitive inhibitors, occupying the ATP-binding site within the kinase domain of the receptor. kemdikbud.go.idresearchgate.net The quinazoline core itself serves as a crucial scaffold that orients the various substituents into key interaction regions of the binding cleft. nih.gov

For 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, the predicted binding orientation would likely mirror that of established quinazoline-based EGFR inhibitors like gefitinib and erlotinib. The quinazoline ring system is expected to position itself in the hinge region of the ATP-binding pocket. nih.govkemdikbud.go.id This orientation allows the substituents at the 2, 4, and 6 positions to project into specific sub-pockets, thereby influencing the compound's affinity and selectivity.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of the ligand-receptor complex for quinazoline inhibitors is critically dependent on a network of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: A canonical interaction for the vast majority of quinazoline-based EGFR inhibitors is the formation of a hydrogen bond between the N1 nitrogen of the quinazoline ring and the backbone amide of a methionine residue (Met793 in EGFR) in the hinge region of the kinase. nih.govjapsonline.com This interaction is considered a cornerstone for the anchoring of the inhibitor within the active site. kemdikbud.go.id While the N3 nitrogen can also participate in hydrogen bonding, often through a water-mediated bridge with a threonine residue (Thr766), the N1-Met793 interaction is generally deemed more critical for potent inhibition. nih.govkemdikbud.go.id The 6-methoxy group, while not typically a primary hydrogen bond donor or acceptor with the protein backbone, can influence the electronic environment of the quinazoline core, thereby modulating the strength of the N1-Met793 hydrogen bond.

The following table summarizes the probable key interactions of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline analogs within the EGFR active site, based on extensive studies of this class of compounds.

| Interaction Type | Key Residues/Regions | Probable Interacting Moiety of the Ligand |

| Hydrogen Bonding | Hinge Region (Met793) | N1 of the quinazoline core |

| Water-mediated with Thr766 | N3 of the quinazoline core | |

| Hydrophobic Interactions | Hydrophobic pocket | 4-methyl group |

| Solvent-exposed region | 2-ethylsulfanyl group | |

| General active site cleft | Quinazoline bicyclic core |

Estimation of Binding Affinities (Theoretical)

The binding affinity of a compound is a quantitative measure of its inhibitory potential. For quinazoline derivatives, this is often expressed as the half-maximal inhibitory concentration (IC50) or as a theoretically calculated binding energy (e.g., in kcal/mol) from molecular docking studies. The structure-activity relationship (SAR) for this class of compounds reveals how modifications at different positions of the quinazoline scaffold impact binding affinity.

Generally, small, lipophilic groups at the 6- and 7-positions, such as methoxy groups, are favorable for activity. nih.gov The nature of the substituent at the 4-position is a major determinant of potency, with anilino groups often conferring high affinity. nih.gov While less explored, substitutions at the 2-position can also modulate activity. For instance, the introduction of a pyridine (B92270) ring at the second position of the quinazoline nucleus has been shown to interact with Met793 via a hydrogen bond. japsonline.com

Below is a table illustrating the structure-activity relationship of quinazoline analogs, with a focus on how substitutions at key positions influence their inhibitory activity against EGFR. The data is compiled from various studies on quinazoline derivatives and is intended to be illustrative of general trends.

| Compound/Analog Type | Substitution at C2 | Substitution at C4 | Substitution at C6 | Theoretical Binding Energy (kcal/mol) or IC50 |

| Reference Quinazoline Core | H | H | H | Low Affinity |

| Analog 1 | H | 4-Anilino | 6,7-dimethoxy | High Affinity (e.g., Erlotinib) |

| Analog 2 | H | 4-(3-chloro-4-fluoroanilino) | 6,7-dimethoxy | Very High Affinity (e.g., Gefitinib) |

| Analog 3 | Pyridin-3-yl | 4-Anilino | 6-Bromo | High Affinity (IC50 ~0.096 µM) japsonline.com |

| Analog 4 | H | 4-Anilino | 6-Amide | Potent Inhibition nih.gov |

| Analog 5 | Thiol | 4-Anilino | 6-Bromo | Moderate to High Affinity |

| Hypothetical Compound | Ethylsulfanyl | Methyl | Methoxy | Predicted Moderate to High Affinity |

Future Perspectives and Research Directions for 2 Ethylsulfanyl 6 Methoxy 4 Methyl Quinazoline Research

Exploration of Novel Synthetic Pathways and Methodological Enhancements

The synthesis of the quinazoline (B50416) core is a well-established area of organic chemistry, yet there remains significant scope for innovation, particularly in the development of more efficient, sustainable, and versatile methods. benthamdirect.com Traditional methods often rely on the cyclization of anthranilic acid derivatives. nih.gov However, modern synthetic chemistry offers several advanced strategies that could be applied to the synthesis of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline and its analogs.

Future explorations should focus on transition-metal-catalyzed reactions, which provide powerful tools for C-N and C-S bond formation. organic-chemistry.orgmarquette.edu For instance, ruthenium-catalyzed dehydrogenative coupling reactions of 2-aminobenzylamine with appropriate precursors could offer a direct and atom-economical route. organic-chemistry.orgacs.org Similarly, palladium-catalyzed three-component tandem reactions involving 2-aminobenzonitriles, aldehydes, and organosulfur reagents could enable the rapid assembly of diverse thio-substituted quinazolines. organic-chemistry.org The use of microwave-assisted synthesis could also be explored to accelerate reaction times and improve yields. mdpi.com

Methodological enhancements will likely involve the development of one-pot synthesis protocols that minimize purification steps and reduce waste, aligning with the principles of green chemistry. researchgate.net

Table 1: Potential Synthetic Strategies for Quinazoline Derivatives

| Synthetic Approach | Key Reactants | Catalyst/Conditions | Potential Advantages |

|---|---|---|---|

| Dehydrogenative Coupling | 2-Aminobenzylamine, Alcohols/Nitriles | Nickel or Ruthenium Catalysts organic-chemistry.orgacs.org | High atom economy, reduced byproducts |

| Tandem Reactions | 2-Aminobenzonitriles, Aldehydes, Boronic Acids | Palladium Catalysts organic-chemistry.org | High diversity of products, good yields |

| Cyclocondensation | Anthranilic Acid Derivatives | Conventional Heating or Microwave | Well-established, versatile |

Discovery of New Biological Targets and Mechanisms

The quinazoline nucleus is a privileged scaffold known to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. mdpi.comnih.govnih.gov Derivatives have shown activity against targets like epidermal growth factor receptor (EGFR), dihydrofolate reductase (DHFR), and cyclooxygenase (COX) enzymes. researchgate.netnih.govnih.gov

A primary future direction is the systematic screening of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline against a wide panel of kinases, as many quinazoline derivatives are known potent kinase inhibitors. nih.gov For example, compounds like Gefitinib (B1684475) and Erlotinib, which feature the quinazoline core, are effective EGFR inhibitors used in cancer therapy. marquette.edunih.gov Investigating the inhibitory potential against both wild-type and mutated forms of EGFR is a critical research avenue. nih.gov

Furthermore, given the rise of infectious diseases, its potential as an antibacterial, antifungal, or antiviral agent warrants thorough investigation. researchgate.netbu.edu.eg High-throughput screening campaigns, followed by target deconvolution studies using techniques like chemical proteomics, could reveal novel protein targets and previously uncharacterized mechanisms of action. This could open up new therapeutic indications for this class of compounds. researchgate.net

Advanced Computational Studies for Compound Optimization and De Novo Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. For 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, in silico methods can be employed to predict its binding modes, optimize its structure for enhanced activity, and design novel derivatives with improved pharmacological profiles.

Molecular docking studies can be used to simulate the interaction of the compound with the active sites of known biological targets, such as the ATP-binding pocket of various kinases. nih.govnih.gov These studies can help elucidate the structural basis for its activity and guide the design of more potent inhibitors. For instance, docking against EGFR could reveal key hydrogen bonds and hydrophobic interactions that can be enhanced through structural modification. nih.gov

Quantum chemical analysis, such as Density Functional Theory (DFT), can be used to understand the electronic properties and reactivity of the molecule. nih.govnih.gov Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for developing drug-like candidates. nih.gov Computational tools can predict parameters like lipophilicity, solubility, and potential for metabolic liabilities, allowing for the early-stage filtering and optimization of compounds before committing to costly synthesis. mdpi.comnih.gov

Development of Analytical Methods for In Vitro Research Quantification

Robust and validated analytical methods are essential for the accurate quantification of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline in various in vitro experimental settings, such as cell-based assays, enzyme inhibition studies, and metabolic stability assessments.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for the quantification of small molecules. A specific method would need to be developed, optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition, and detection wavelength.

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard. researchgate.net The development of an LC-MS/MS method would involve optimizing the ionization source (e.g., electrospray ionization - ESI) and identifying specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to ensure unambiguous quantification. researchgate.net The validation of such methods according to established guidelines is critical to ensure their accuracy, precision, and reliability. researchgate.net

Design and Synthesis of Advanced Derivatization for Enhanced Potency and Selectivity (In Vitro)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. For 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, a systematic derivatization strategy can be employed to probe the chemical space around the core scaffold and identify modifications that enhance biological activity and selectivity.

Key positions for modification include:

The 2-Ethylsulfanyl Group: The sulfur atom and the ethyl chain can be modified. For example, replacing the ethyl group with other alkyl, aryl, or heterocyclic moieties could alter steric and electronic properties, potentially improving target engagement. The thioether linkage itself could be oxidized to sulfoxide (B87167) or sulfone to explore changes in polarity and hydrogen bonding capacity.

The 6-Methoxy Group: This position is crucial for interaction with many biological targets. nih.gov Demethylation to a hydroxyl group could introduce a hydrogen bond donor, while substitution with larger alkoxy groups or halogen atoms could probe steric and electronic requirements at this position. nih.gov

The 4-Methyl Group: This group can be replaced with other small alkyl groups, hydrogen, or functional groups like amines or hydroxyls to investigate the impact on activity and selectivity. nih.gov

The synthesis of a focused library of these derivatives, followed by in vitro biological evaluation, will generate valuable SAR data. This data will guide further optimization cycles, leading to the identification of lead compounds with superior potency and a more desirable selectivity profile against specific biological targets.

Table 2: Proposed Derivatization Strategies for SAR Studies

| Position of Modification | Proposed Changes | Rationale |

|---|---|---|

| Position 2 (Thioether) | Vary alkyl/aryl substituent; Oxidation to sulfoxide/sulfone | Modulate lipophilicity, steric bulk, and hydrogen bonding potential |

| Position 6 (Methoxy) | Demethylation to -OH; Substitution with larger alkoxy groups or halogens | Introduce H-bond donor; Probe steric/electronic tolerance nih.govnih.gov |

| Position 4 (Methyl) | Substitution with H, other alkyls, or small functional groups | Investigate steric and electronic influence on target binding |

Q & A

Basic: What are the common synthetic routes for preparing 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline, and what reaction conditions are critical for high yield?

Methodological Answer:

The synthesis typically involves functionalizing a quinazoline core. A plausible route includes:

- Step 1: Chlorination at the 4-position using POCl₃ or PCl₅ under reflux (60–80°C, 4–6 hours) to generate 4-chloro intermediates .

- Step 2: Nucleophilic substitution with ethyl mercaptan (ethanethiol) in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous THF or DMF at 50–70°C to introduce the ethylsulfanyl group .

- Step 3: Methoxy group retention requires inert conditions (argon atmosphere) to prevent demethylation.

Critical Conditions: - Strict control of temperature and moisture to avoid hydrolysis of intermediates.

- Use of anhydrous solvents and catalytic bases to enhance nucleophilic substitution efficiency.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline?

Methodological Answer:

- ¹H/¹³C NMR: Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and ethylsulfanyl (-S-CH₂CH₃) protons as a triplet (δ 1.3–1.5 ppm) and quartet (δ 2.5–3.0 ppm). Aromatic protons in the quinazoline ring appear as multiplets between δ 7.0–8.5 ppm .

- X-ray Diffraction (XRD): Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) resolves the planar quinazoline core and substituent orientations. Hydrogen bonding between methoxy oxygen and adjacent groups can be analyzed for packing interactions .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (calc. for C₁₂H₁₅N₂OS: ~265.09 g/mol) with <2 ppm error .

Basic: How do the methoxy and ethylsulfanyl groups influence the reactivity of 2-Ethylsulfanyl-6-methoxy-4-methyl-quinazoline in further functionalization?

Methodological Answer:

- Methoxy Group (-OCH₃):

- Electron-donating effect activates the quinazoline ring for electrophilic substitution at the 5- and 8-positions.

- Demethylation: Achieved with BBr₃ in DCM (-78°C to RT, 2–4 hours) to yield a hydroxyl group, enabling further coupling (e.g., glycosylation) .

- Ethylsulfanyl Group (-S-CH₂CH₃):

- Nucleophilic substitution: Replace with amines (e.g., piperazine) under mild conditions (DMF, 60°C).

- Oxidation: Controlled oxidation with mCPBA generates sulfoxide/sulfone derivatives, altering electronic properties for SAR studies .

Advanced: How can researchers optimize reaction conditions to mitigate low yields during the introduction of the ethylsulfanyl group?

Methodological Answer:

Low yields often stem from:

- Competing side reactions (e.g., over-oxidation of -SH to -SO₃H).

- Moisture sensitivity of intermediates.

Optimization Strategies: - Use freshly distilled ethyl mercaptan and strictly anhydrous solvents (THF/DMF).

- Add molecular sieves (3Å) to scavenge trace water.

- Employ slow addition of the thiol to the reaction mixture to minimize exothermic side reactions.

- Monitor progress via TLC (eluent: 7:3 hexane/EtOAc) and isolate the product via flash chromatography if purity is compromised .

Advanced: How should researchers resolve contradictions in reported yields for methoxy group demethylation reactions?

Methodological Answer:

Discrepancies in yields (e.g., 70–90% in literature vs. 50% in practice) arise from:

- Variability in BBr₃ purity (use ≥99% reagent stored under argon).

- Temperature control: Ensure gradual warming from -78°C to RT over 4 hours to prevent runaway reactions.

- Workup: Quench excess BBr₃ with chilled methanol (-20°C) to avoid product degradation.

Validation: - Compare HPLC retention times with authentic standards.

- Use ¹H NMR to quantify residual starting material and adjust stoichiometry of BBr₃ accordingly .

Advanced: What mechanistic insights guide the design of experiments to study the ethylsulfanyl group’s role in biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with sulfone (-SO₂CH₂CH₃) or methylthio (-SCH₃) groups. Compare binding affinities (e.g., via SPR or ITC) to assess electronic/steric effects .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to track sulfoxide formation (LC-MS/MS).

- Molecular Docking: Model interactions with target proteins (e.g., kinase ATP-binding pockets) using software like AutoDock Vina. Key residues (e.g., cysteine or lysine) may form hydrogen bonds with the sulfanyl group .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.